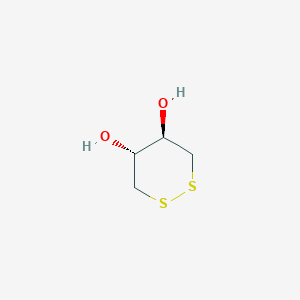

Dithiane diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

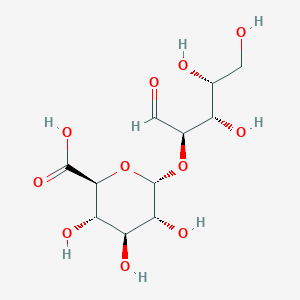

Dithiane diol is a sulfur-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a versatile building block and is used in the synthesis of numerous organic compounds. Dithiane diol has also been found to exhibit various biological activities, making it an attractive candidate for drug discovery and development.

Applications De Recherche Scientifique

Synthesis of Sulfur-Containing Molecules

Dithiane diol, particularly 1,4-dithiane-2,5-diol, is noted for its utility as a source for the in situ generation of 2-mercaptoacetaldehyde. This compound is a versatile two-carbon synthon with both electrophilic and nucleophilic reaction centers. It's widely utilized as a platform for preparing sulfur-containing molecules, particularly in the synthesis of sulfur-containing heterocyclic compounds like the thiophene and 1,3-thiazole families, along with other sulfur-nitrogen and sulfur-oxygen heterocycles. These compounds are significant due to their broad application in organic and medicinal chemistry (Zamberlan, Fantinati, & Trapella, 2018).

Biomedical Applications

1,4-dithiane-2,5-diol has been utilized as a monomer to synthesize aliphatic random copolyester (PDDD) through direct melt polycondensation. The physical properties of PDDD were characterized by various methods, and its potential biomedical applications were evaluated by assessing its anticancer, antioxidant, and antimicrobial activities. The results indicated that the copolyester exhibits favorable and tunable physical, thermal, and biological properties, making it a suitable candidate for biomedical applications (Balachandran, Raveendiran, & John, 2019).

Cycloaddition Chemistry

Dithiane chemistry has been employed to synthesize functionalized azomethine ylides, which are then used in [3+2] cycloaddition chemistry. This methodology offers advantages and provides an approach to the lycorenine alkaloid system (Confalone & Earl, 1986).

Synthesis of Complex Natural Products

1,3-Dithiane linchpins, serving as convenient acyl anion equivalents, play a significant role in organic synthesis. Their general synthetic accessibility and impressive reactivity have led to their widespread application, especially since the late 1970s. They have been prominently featured in programs directed toward the synthesis of complex natural and unnatural products, both for effective union of advanced fragments and for multicomponent linchpin couplings (Smith & Adams, 2004).

Analysis and Characterization for Toxicological Evaluation

The toxicological evaluation of 1,4-dithiane necessitated the development of gas chromatographic procedures using flame ionization detection to determine the purity of the test chemical and to certify the concentration and stability of the chemical in the dosage form. Mass and nuclear magnetic resonance spectrometry procedures were described for assessing the structural character and purity of the test chemical. This study presented a procedure for the purification of the test chemical and data concerning its solubility in various solvents (Thompson, Blakemore, Nestorick, Freeman, & Miller, 1989).

Propriétés

Numéro CAS |

16096-98-3 |

|---|---|

Nom du produit |

Dithiane diol |

Formule moléculaire |

C4H8O2S2 |

Poids moléculaire |

152.2 g/mol |

Nom IUPAC |

(4R,5R)-dithiane-4,5-diol |

InChI |

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 |

Clé InChI |

YPGMOWHXEQDBBV-IMJSIDKUSA-N |

SMILES isomérique |

C1[C@@H]([C@H](CSS1)O)O |

SMILES |

C1C(C(CSS1)O)O |

SMILES canonique |

C1C(C(CSS1)O)O |

Autres numéros CAS |

16096-98-3 14193-38-5 |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

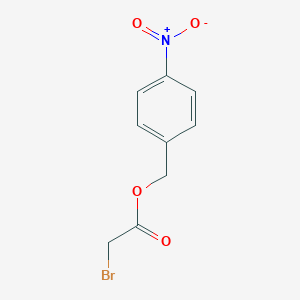

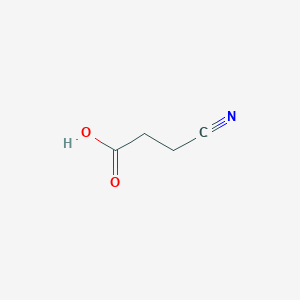

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)